molecular formula C18H19FN6O2S B2539581 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 863458-87-1

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2539581
CAS RN: 863458-87-1
M. Wt: 402.45
InChI Key: OYJNAFVQOGQRGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide” is a complex organic molecule. It contains a triazolopyrimidine core, which is a heterocyclic compound containing a triazole ring fused with a pyrimidine ring . The molecule also contains a fluorobenzyl group and a tetrahydrofuran group, both of which are common motifs in medicinal chemistry .


Molecular Structure Analysis

The molecular formula of the compound is C22H21FN6OS, with an average mass of 436.505 Da and a monoisotopic mass of 436.148163 Da . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.34 g/mol, XLogP3-AA of 2.5, and a topological polar surface area of 108 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 4 rotatable bonds .

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis of Tetrahydrobenzothieno and Tetrahydrobenzothienotriazolopyrimidine Derivatives : Research has led to the synthesis of a series of tetrahydrobenzothieno[2,3-d]pyrimidine and tetrahydrobenzothienotriazolopyrimidine derivatives, showcasing a methodology for creating potential antimicrobial agents. These compounds have been synthesized through various substitutions and demonstrated preliminary antimicrobial testing, with some showing significant activity against C. albicans and S. aureus (Soliman et al., 2009).

Insecticidal Assessment of Heterocycles : Another study utilized 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for synthesizing various heterocycles, including pyrazolo[5,1-c]triazines, aimed at evaluating their insecticidal potential against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Bioactivity

Antimicrobial and Anticonvulsant Activity : Compounds derived from triazolo[4,5-d]pyrimidines have been studied for their antimicrobial and anticonvulsant activities. For instance, specific derivatives have shown potent activity against various bacterial strains and demonstrated anticonvulsant properties in models of electroshock-induced seizures (Kelley et al., 1995).

Antitumor and Antimicrobial Activities : The synthesis of N-arylpyrazole-containing enaminones and their subsequent reactions to form substituted pyridines and pyrazoles have yielded compounds with notable antitumor and antimicrobial activities. These findings suggest potential therapeutic applications of such heterocyclic compounds (Riyadh, 2011).

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2S/c19-14-6-2-1-4-12(14)9-25-17-16(23-24-25)18(22-11-21-17)28-10-15(26)20-8-13-5-3-7-27-13/h1-2,4,6,11,13H,3,5,7-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJNAFVQOGQRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

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